molecular formula C10H21ClN2O2 B1437885 tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride CAS No. 1188263-69-5

tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride

Cat. No.: B1437885
CAS No.: 1188263-69-5
M. Wt: 236.74 g/mol
InChI Key: WEUDEPABMRKFFT-UHFFFAOYSA-N
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Description

tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is a chemical compound with the molecular formula C10H21ClN2O2. It is commonly used in various fields of scientific research due to its unique chemical properties. The compound is a white crystalline solid that is soluble in water, ethanol, and methanol .

Scientific Research Applications

tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different carbamate derivatives, while reduction may produce simpler amines .

Mechanism of Action

The mechanism of action of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and interaction properties. This makes it particularly valuable in certain research and industrial applications where other similar compounds may not be as effective .

Properties

IUPAC Name

tert-butyl N-(pyrrolidin-3-ylmethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUDEPABMRKFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662439
Record name tert-Butyl [(pyrrolidin-3-yl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188263-69-5
Record name Carbamic acid, N-(3-pyrrolidinylmethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188263-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(pyrrolidin-3-yl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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